molecular formula C14H7N3O5S2 B2724465 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde CAS No. 733030-93-8

3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde

Cat. No.: B2724465
CAS No.: 733030-93-8
M. Wt: 361.35
InChI Key: RIJLHZQEHJVEFT-UHFFFAOYSA-N
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Description

3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde is a nitro-substituted benzaldehyde derivative featuring a benzothiazole ring connected via a sulfanyl (-S-) linker. This compound’s structure combines electron-withdrawing nitro groups (-NO₂) on both the benzaldehyde and benzothiazole moieties, which significantly influences its electronic properties, solubility, and reactivity. The aldehyde group (-CHO) at the para position relative to the sulfanyl bridge enables its use in condensation reactions, such as the formation of Schiff bases or heterocyclic derivatives. Its synthesis likely involves nucleophilic aromatic substitution (SNAr) or coupling reactions between thiol-containing benzothiazole precursors and nitro-substituted benzaldehyde derivatives. This compound’s structural complexity and functional groups make it a candidate for applications in materials science, medicinal chemistry, and organic synthesis .

Properties

IUPAC Name

3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O5S2/c18-7-8-1-4-12(11(5-8)17(21)22)23-14-15-10-3-2-9(16(19)20)6-13(10)24-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLHZQEHJVEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde typically involves the nitration of 4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzoic acid.

    Reduction: 3-Amino-4-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde showed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound's structural features allow it to interact with biological macromolecules, leading to cytotoxic effects on cancer cells. Case studies have reported that derivatives of benzothiazole exhibit selective cytotoxicity against cancer cell lines, indicating that this compound may serve as a scaffold for designing novel anticancer agents .

Nonlinear Optical Applications

Recent investigations into the nonlinear optical properties of compounds similar to this compound have revealed promising results. The third-order nonlinear optical responses were evaluated using techniques such as the Z-scan method. These studies suggest that the compound could be utilized in photonic devices and advanced optical materials due to its favorable optical characteristics .

Pollutant Detection

The nitro group in this compound can be leveraged for developing sensors for detecting environmental pollutants. Research indicates that such compounds can be functionalized to create sensitive detection systems for nitroaromatic compounds, which are common environmental contaminants .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various synthetic routes involving nucleophilic substitutions and condensation reactions. The exploration of different derivatives has been a focus of research to enhance its biological activity and optimize its properties for specific applications.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The benzothiazole moiety can also interact with specific enzymes or receptors, modulating their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde with analogous compounds, focusing on structural features, physical properties, and reactivity.

Compound SM31: (Z)-5-(3-Nitro-4-(p-tolylthio)benzylidene)-2-thioxoimidazolidin-4-one

  • Structural Differences: SM31 replaces the benzothiazolyl-sulfanyl group with a p-tolylthio (-S-C₆H₄-CH₃) substituent. The benzylidene group is conjugated to a thioxoimidazolidinone ring instead of an aldehyde.
  • Physical Properties :
    • Melting Point: 253°C (vs. unrecorded for the target compound).
    • Rf Value: 0.64 (indicative of moderate polarity).
  • Reactivity: The aldehyde group in the target compound offers greater versatility in forming imines or hydrazones compared to SM31’s rigid thioxoimidazolidinone core. The nitro groups in both compounds enhance electrophilicity, but the benzothiazole moiety in the target compound may confer unique π-π stacking interactions in crystal packing .

Compound SM32: (Z)-2-Imino-5-(3-nitro-4-(p-tolylthio)benzylidene)thiazolidin-4-one

  • Structural Differences: SM32 features a thiazolidinone ring instead of a benzothiazole-sulfanyl group.
  • Physical Properties: Melting Point: 296°C (higher than SM31, likely due to enhanced hydrogen bonding from the imino group). Rf Value: 0.33 (lower polarity than SM31).
  • Both compounds exhibit strong electron-withdrawing effects from nitro groups, but SM32’s imino group introduces basicity absent in the target compound .

(E)-6-Nitro-2-(4-azidostyryl)-1,3-benzothiazole

  • Structural Differences : This fluorogenic label contains a styryl-azide group instead of a sulfanyl-linked benzaldehyde.
  • Functional Comparison : The azide group enables bioorthogonal click chemistry, while the target compound’s aldehyde is more suited for condensation reactions. Both compounds’ nitro-substituted benzothiazole cores contribute to strong absorption in the visible range, but the styryl group in the fluorogenic compound enhances π-conjugation, leading to fluorescence .

Cpd B: (6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic Acid

  • Structural Differences : Cpd B replaces the sulfanyl-benzaldehyde group with a carbamoyl-methanesulfonic acid moiety.
  • Bioactivity : Cpd B is a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor. The target compound’s aldehyde group could theoretically interact with enzyme active sites via Schiff base formation, but its lack of a sulfonic acid group may reduce solubility and ionic interactions compared to Cpd B .

Discussion of Research Findings

  • Electronic Effects : The dual nitro groups in the target compound create a strong electron-deficient aromatic system, enhancing its electrophilicity. This contrasts with SM31/SM32, where the p-tolylthio group provides mild electron-donating effects via the methyl substituent.
  • Solubility and Polarity : The benzothiazole-sulfanyl group likely reduces solubility in polar solvents compared to Cpd B’s sulfonic acid group. The target compound’s aldehyde may form hydrates in aqueous media, complicating purification.

Biological Activity

3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde, a compound featuring both nitro and benzothiazole moieties, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H7N3O5SC_{14}H_7N_3O_5S with a molecular weight of 361.35 g/mol. Its structure includes a benzaldehyde group linked to a sulfanyl-substituted benzothiazole, contributing to its biological activity.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of several nitro derivatives against Pseudomonas aeruginosa, this compound demonstrated comparable inhibition rates to established antibiotics such as procaine penicillin. The mechanism involves the reduction of the nitro group leading to the formation of reactive intermediates that damage bacterial DNA .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Nitro-substituted compounds have been recognized for their ability to inhibit nitric oxide synthase (iNOS), an enzyme involved in inflammatory responses.

Research Findings

A recent study highlighted that this compound effectively reduced the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. The nitro group is known to enhance cytotoxicity in certain cancer cell lines.

Experimental Results

In vitro assays revealed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDNA damage via reactive intermediates
Anti-inflammatoryInhibition of iNOS and reduction of cytokines
AnticancerInduction of apoptosis through ROS generation

Q & A

Q. What are the established synthetic routes for 3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde, and what key reaction conditions optimize yield?

The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. A common approach involves reacting a nitro-substituted benzothiazole thiol with a nitrobenzaldehyde derivative under reflux in polar aprotic solvents (e.g., ethanol, toluene). Key conditions include:

  • Catalysts : Glacial acetic acid or trifluoroacetic acid (0.5–3 mol%) to facilitate thioether bond formation .
  • Temperature : Reflux at 70–100°C for 4–7 hours to drive the reaction to completion .
  • Purification : Evaporation under reduced pressure followed by recrystallization from ethanol or dichloromethane yields pure product (typical yields: 60–85%) . Example protocol: React 6-nitro-1,3-benzothiazole-2-thiol with 3-nitro-4-fluorobenzaldehyde in dry toluene with trifluoroacetic acid, followed by cooling and filtration .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Comprehensive characterization requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the sulfanyl linkage, nitro groups, and aromatic protons. For example, the benzaldehyde proton typically appears as a singlet near δ 10.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 407.02 for C13_{13}H8_8N3_3O4_4S2_2) .
  • Infrared (IR) Spectroscopy : Peaks at 1530–1350 cm1^{-1} (asymmetric NO2_2 stretching) and 1680 cm1^{-1} (C=O stretch) confirm functional groups .
  • Melting Point : Sharp melting points (e.g., 253–268°C) indicate purity .

Q. How can solubility and purification challenges be addressed during synthesis?

  • Solvent Selection : Use dimethylformamide (DMF) or dichloromethane for dissolution; ethanol for recrystallization .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar by-products .
  • Acid/Base Partitioning : Extract unreacted starting materials using aqueous NaOH (pH 10–12) .

Advanced Research Questions

Q. How do structural modifications at the benzothiazole or benzaldehyde moieties affect biological activity?

Structure-activity relationship (SAR) studies reveal:

Substituent PositionModificationBiological ImpactReference
Benzothiazole C6Nitro → ChloroReduced enzyme inhibition (Ki increases from 1.00 μM to >10 μM)
Benzaldehyde C4Sulfanyl → SulfonylEnhanced antimicrobial activity (MIC decreases by 50%)
Key trends: Nitro groups enhance electron deficiency, improving binding to redox-active enzymes, while sulfonyl groups increase hydrophobicity for membrane penetration .

Q. What experimental strategies are used to study interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to immobilized enzymes like LMWPTP (low molecular weight protein tyrosine phosphatase) .
  • Enzyme Kinetics : Monitor inhibition via spectrophotometric assays (e.g., p-nitrophenyl phosphate hydrolysis for phosphatases) .
  • Cellular Assays : Validate activity in HepG2 or MCF-7 cell lines, comparing IC50_{50} values with in vitro data to assess bioavailability .

Q. How can contradictions between in vitro and cellular activity data be resolved?

Discrepancies often arise from:

  • Membrane Permeability : LogP <2 reduces cellular uptake; use prodrug strategies or liposomal encapsulation .
  • Metabolic Stability : LC-MS/MS analysis identifies metabolites (e.g., nitro reduction to amine) that alter activity .
  • Off-Target Effects : siRNA knockdown of non-target proteins clarifies mechanism .

Q. What computational methods predict binding modes and optimize derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., LMWPTP’s cysteine-thiolate nucleophile) .
  • QSAR Modeling : Hammett constants (σ) for nitro groups correlate with inhibitory potency (R2^2 >0.85) .
  • DFT Calculations : Assess electron density at the sulfanyl sulfur to predict nucleophilic reactivity .

Q. What are the stability considerations for this compound under experimental conditions?

  • Thermal Stability : Decomposes above 150°C; store at -20°C in amber vials .
  • Photoreactivity : Nitro groups cause UV sensitivity; avoid light during handling .
  • Hydrolytic Degradation : Susceptible to basic hydrolysis (pH >10); use neutral buffers in biological assays .

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